molecular formula C14H11BrN2O3S3 B2971866 (Z)-5-bromo-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 683237-87-8

(Z)-5-bromo-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2971866
CAS No.: 683237-87-8
M. Wt: 431.34
InChI Key: GEKDAZRASCZQMH-PEZBUJJGSA-N
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Description

“(Z)-5-bromo-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H11BrN2O3S3 and a molecular weight of 431.34. It belongs to the class of compounds known as benzothiazole sulfonamides .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as the compound , typically starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamides involves a benzothiazole core, which is an organic five-aromatic ring compound with a general formula of C3H3NS . The benzothiazole core is part of the vitamin B (thiamine) structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . N-alkylation is promoted by a weak base, and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction is used .


Physical and Chemical Properties Analysis

Benzothiazoles are organic five-aromatic ring compounds . Free thiazole, a related compound, is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Future Directions

Benzothiazole sulfonamides and related compounds have shown notable pharmacological actions, making them significant potential entities in the chemical world . They have been found to possess a variety of pharmacological properties, such as antioxidant, anti-inflammatory, anticancer, antiproliferative, antitumor, cytotoxic, and antibacterial activities . Therefore, the discovery and development of more novel agrochemicals with prominent pesticidal properties are urgently needed .

Mechanism of Action

Properties

IUPAC Name

5-bromo-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S3/c1-17-9-4-3-8(23(2,19)20)7-11(9)22-14(17)16-13(18)10-5-6-12(15)21-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKDAZRASCZQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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